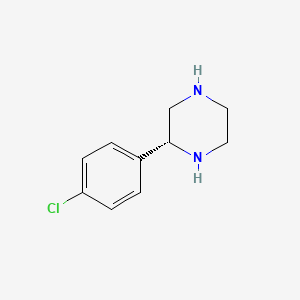

![molecular formula C21H17N3O3S2 B2603644 Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477506-28-8](/img/structure/B2603644.png)

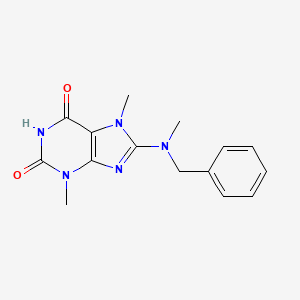

Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” is a complex organic compound. Thiazoles, which are a class of compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom, are an important part of this molecule . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of various precursors . The substituents on the thiazole ring can greatly affect the biological outcomes . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties . This allows for various reactions to take place, including donor–acceptor, nucleophilic, and oxidation reactions .Aplicaciones Científicas De Investigación

- Research : Scientists have evaluated the antimicrobial activity of these derivatives. Notably, the non-acetylated sugar hydrazone derivative exhibited potent antibacterial and antifungal effects, surpassing some standard drugs .

Antimicrobial Activity

Tuberculosis Treatment

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, which this compound contains, are often found in biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

Without specific studies on “Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate”, it’s hard to determine its exact mode of action. Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific structure and target .

Pharmacokinetics

Thiazole derivatives can have a wide range of ADME properties, depending on their specific structure .

Result of Action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .

Direcciones Futuras

The future directions for research on “Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to optimize their synthesis and understand their mechanisms of action .

Propiedades

IUPAC Name |

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-27-19(26)14-8-6-13(7-9-14)18(25)23-20(28)24-21-22-17-15-5-3-2-4-12(15)10-11-16(17)29-21/h2-9H,10-11H2,1H3,(H2,22,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJBFRQAFMDDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)

![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)

![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)

![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)